molecular formula C28H25N6NaO10S2 B1668869 Cefpimizole sodium CAS No. 85287-61-2

Cefpimizole sodium

Cat. No.: B1668869
CAS No.: 85287-61-2
M. Wt: 692.7 g/mol
InChI Key: JLUNZNNMKVKUOH-TZVBBFNXSA-M
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Description

Cefpimizole sodium is a broad-spectrum cephalosporin antibiotic developed in Japan. It was primarily intended for the treatment of uncomplicated gonorrhea and gynecologic infections. Despite its promising antibacterial activity, the development of this compound was eventually terminated after clinical trials .

Preparation Methods

Industrial Production Methods: Industrial production of cefpimizole sodium involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Cefpimizole sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the cephalosporin core.

    Reduction: This reaction can modify the oxidation state of certain atoms within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Cefpimizole sodium has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacteria, including:

  • Haemophilus influenzae
  • Neisseria gonorrhoeae
  • Proteus mirabilis
  • Streptococcus pyogenes
  • Streptococcus agalactiae

In addition to its antibacterial activity, this compound has been used in research to study the effects of cephalosporins on phagocyte functions and beta-lactamase stability .

Mechanism of Action

Cefpimizole sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final stages of cell wall synthesis. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

  • Cefoperazone
  • Cefotaxime
  • Cefamandole
  • Moxalactam
  • Piperacillin

Comparison: Cefpimizole sodium is unique in its broad-spectrum activity and stability against beta-lactamase enzymes. Compared to other cephalosporins like cefoperazone and cefotaxime, this compound has shown higher efficacy against certain strains of bacteria .

Properties

IUPAC Name

sodium;(6R,7R)-7-[[(2S)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21+,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUNZNNMKVKUOH-TZVBBFNXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N6NaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85287-61-2
Record name Cefpimizole sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085287612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Cefpimizole sodium and its effect on bacteria?

A1: this compound is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. [, , , ] Specifically, it binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking in bacterial cell walls. [, ] This disruption of cell wall integrity leads to bacterial cell death.

Q2: How does the in vitro activity of this compound compare to other antibiotics against Haemophilus influenzae?

A2: Studies have shown that this compound demonstrates potent in vitro activity against Haemophilus influenzae isolates, including both beta-lactamase-producing and non-producing strains. [] Its activity is comparable to other third-generation cephalosporins like Cefotaxime and Moxalactam, particularly against beta-lactamase-negative strains. [] Notably, this compound maintains efficacy against beta-lactamase-producing strains, unlike some other beta-lactams like Ampicillin. []

Q3: What is the pharmacokinetic profile of this compound in humans?

A3: this compound exhibits favorable pharmacokinetics after both intramuscular and intravenous administration. [, ] Studies in humans show that it is well-absorbed after intramuscular injection, achieving peak plasma concentrations within 12 hours. [] The drug displays dose-proportional kinetics, with a terminal half-life of approximately 2 hours. [, ] this compound is primarily eliminated through renal excretion, with about 73-83% of the administered dose recovered unchanged in urine. [, ]

Q4: What are the implications of the observed differences in this compound's impact on Vancomycin hydrochloride clearance in rabbits compared to the limited observations in humans?

A5: While rabbit studies indicated decreased Vancomycin clearance with Cefpimizole co-administration, similar effects weren't definitively observed in the limited human study. [, ] This discrepancy highlights the complexities of translating preclinical findings to human clinical settings. Factors like species-specific physiology, disease states (e.g., cancer), and study design limitations could contribute to these differences. Further research, potentially with larger and more diverse human cohorts, is crucial to fully elucidate Cefpimizole's interaction potential with Vancomycin and guide clinical co-administration decisions.

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